Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is classified as a pyrazole derivative, featuring a pyrazole ring substituted with an amino group and a chlorophenyl moiety. The compound's molecular formula is and its molecular weight is approximately 265.7 g/mol.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, where it is available in purities exceeding 95% . Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate falls under the category of heterocyclic compounds due to the presence of the pyrazole ring, which is known for its diverse biological activities.
The synthesis of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from simpler precursors. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding pyrazole . This reaction may be facilitated by acidic or basic conditions depending on the specific protocol adopted.
The technical details of the synthesis often include:
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate has a distinct molecular structure characterized by:
The compound's structural representation can be summarized as follows:
CCOC(=O)c1cnn(c1N)c1cccc(c1)Cl
CQYOTMSWCKDYTD-UHFFFAOYSA-N
These identifiers facilitate computational modeling and database searches for further research .
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions typical for pyrazole derivatives. These include:
The reactivity of this compound makes it a versatile intermediate in organic synthesis, particularly in developing pharmaceuticals.
The physical properties of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings.
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate finds applications in various scientific fields:
Research continues to explore its efficacy in treating diseases related to inflammation and infection, highlighting its importance in drug discovery processes .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1